molecular formula C8H8O3 B1219566 4-Hydroxy-3-methylbenzoic acid CAS No. 499-76-3

4-Hydroxy-3-methylbenzoic acid

Cat. No.: B1219566
CAS No.: 499-76-3
M. Wt: 152.15 g/mol
InChI Key: LTFHNKUKQYVHDX-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methylbenzoic acid: is an organic compound with the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol 4-hydroxy-m-toluic acid . This compound is characterized by a benzene ring substituted with a hydroxyl group at the 4-position and a methyl group at the 3-position. It is a white to off-white solid that is soluble in organic solvents.

Mechanism of Action

Target of Action

It’s known that benzylic compounds, which include 4-hydroxy-3-methylbenzoic acid, typically react via an sn1 or sn2 pathway .

Mode of Action

It’s known that benzylic compounds can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom that is rich in electron density, replaces a leaving group in the molecule. The exact mode of action would depend on the specific biochemical context in which the compound is acting.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. The compound’s bioavailability, how quickly and to what extent it enters systemic circulation, would depend on these properties. More research is needed to understand these aspects .

Result of Action

It’s known that the compound is a normal organic acid identified in urine specimens from a healthy population . This suggests that it might play a role in normal metabolic processes.

Biochemical Analysis

Biochemical Properties

4-Hydroxy-3-methylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it is known to interact with enzymes involved in the metabolism of aromatic compounds, such as hydroxylases and dehydrogenases. These interactions often involve the hydroxylation of the aromatic ring, leading to the formation of more polar metabolites that can be further processed by the cell .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in metabolic pathways. Additionally, this compound can affect cellular metabolism by altering the flux of metabolites through various biochemical pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at high doses, including alterations in liver and kidney function. These threshold effects highlight the importance of dosage in determining the biological activity of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation of aromatic compounds. It interacts with enzymes such as hydroxylases and dehydrogenases, which catalyze the conversion of this compound into more polar metabolites. These metabolites can then enter various biochemical pathways, contributing to the overall metabolic flux within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments. For example, this compound may be transported into the mitochondria, where it can influence mitochondrial function and energy metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, where it can affect protein folding and processing .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-methylbenzoic acid can be synthesized through various methods. One common method involves the oxidation of 2,4-xylenol using an oxidizing agent such as potassium permanganate or chromic acid . The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic oxidation of 3-methylphenol (m-cresol) using catalysts such as cobalt or manganese salts. This process is often carried out in a continuous flow reactor to ensure efficient conversion and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

  • 4-Hydroxybenzoic acid
  • 3-Hydroxy-4-methylbenzoic acid
  • 4-Hydroxy-3-methoxybenzoic acid

Comparison: 4-Hydroxy-3-methylbenzoic acid is unique due to the presence of both a hydroxyl group and a methyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions compared to 4-Hydroxybenzoic acid, which lacks the methyl group . The methyl group also influences the compound’s solubility and melting point, making it suitable for specific industrial applications .

Properties

IUPAC Name

4-hydroxy-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFHNKUKQYVHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198148
Record name 4-Hydroxy-m-toluic acid
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxy-3-methylbenzoic acid
Source Human Metabolome Database (HMDB)
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Solubility

11.6 mg/mL at 100 °C
Record name 4-Hydroxy-3-methylbenzoic acid
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CAS No.

499-76-3
Record name 4-Hydroxy-3-methylbenzoic acid
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Record name 4-Hydroxy-3-methylbenzoic acid
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Record name 4-Hydroxy-m-toluic acid
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Record name 4-hydroxy-m-toluic acid
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Record name 4-HYDROXY-3-METHYLBENZOIC ACID
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Record name 4-Hydroxy-3-methylbenzoic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-hydroxy-3-methylbenzoic acid in the bacterial metabolism of 2,4-xylenol?

A: this compound is a key intermediate in the bacterial degradation pathway of 2,4-xylenol. Research indicates that the metabolism of 2,4-xylenol begins with the oxidation of the methyl group para to the hydroxyl group, yielding this compound. [] This compound is then further metabolized through a series of enzymatic reactions, eventually leading to the formation of β-oxoadipic acid. []

Q2: Which enzymes are involved in the formation and further metabolism of this compound during 2,4-xylenol degradation?

A: While the specific enzymes responsible for the initial oxidation of 2,4-xylenol to this compound haven't been fully characterized, research suggests the involvement of oxygenase enzymes. [] Further metabolism of this compound involves its oxidation to 4-hydroxyisophthalic acid, a reaction requiring NADH as a cofactor. [] Subsequently, 4-hydroxyisophthalic acid is converted to β-oxoadipic acid via a pathway that may involve protocatechuic acid as an intermediate and utilize both NADH and NADPH as cofactors. []

Q3: Can this compound be formed from compounds other than 2,4-xylenol?

A: Yes, research demonstrates that this compound can also be formed during the anaerobic degradation of o-cresol by a specific bacterial consortium. [] In this pathway, o-cresol undergoes carboxylation at the para position relative to the hydroxyl group, leading to the transient formation of this compound. [] This compound is then further dehydroxylated to form 3-methylbenzoic acid. []

Q4: What spectroscopic data is available for this compound?

A: Vibrational spectroscopic data for this compound has been obtained using FT-Raman and FTIR spectroscopy. [] These studies provided detailed information about the molecule's vibrational modes, which were further analyzed using DFT calculations to assign the observed spectral bands. [] This data can be valuable for identifying and characterizing this compound in various samples.

Q5: Have there been any computational studies on this compound?

A: Yes, Density Functional Theory (DFT) calculations have been employed to study the electronic properties and vibrational modes of this compound. [] These studies have provided insights into the molecule's HOMO-LUMO interactions, which are relevant for understanding its potential biological activity. [] Additionally, Mulliken charge analysis and molecular electrostatic potential (MEP) studies have been conducted to further characterize the electronic structure and properties of this compound. []

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